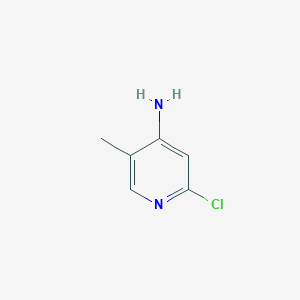

2-Chloro-5-methylpyridin-4-amine

Beschreibung

Strategic Importance in Organic Synthesis and Medicinal Chemistry

The strategic importance of 2-chloro-5-methylpyridin-4-amine lies in its role as a versatile building block. The pyridine (B92270) ring, substituted with a chlorine atom, a methyl group, and an amine group, offers multiple reactive sites for chemical modification. This allows for the construction of a diverse array of molecules with specific, desired properties.

In medicinal chemistry, this compound is particularly noted as a key intermediate in the synthesis of kinase inhibitors and other heterocyclic drugs. Its structural framework is a component of molecules designed to interact with specific biological targets, such as enzymes and receptors. For instance, it has been implicated in the inhibition of inducible nitric oxide synthase, an enzyme involved in inflammatory processes. The ability to readily modify the core structure of this compound provides a powerful tool for researchers aiming to develop new pharmaceuticals.

Historical Context of Pyridine Derivatives in Academic Research

Pyridine and its derivatives have a long and storied history in chemical research. The pyridine ring is a fundamental heterocyclic structure found in numerous important natural products, including nicotine (B1678760) and nucleic acids. ajrconline.org Its polar and ionizable nature has made it a valuable component for enhancing the solubility and bioavailability of drug candidates. ajrconline.orgresearchgate.net

The therapeutic potential of pyridine-based compounds has long captured the interest of medicinal chemists, spurring extensive research into their synthesis and biological activities. ajrconline.orgresearchgate.net This has led to the development of a wide range of pharmaceuticals. The adaptability of the pyridine nucleus as a starting material for structural modifications has been a key driver in the discovery of new drugs. researchgate.net Over the years, the field has evolved, with an increasing focus on the direct substitution of the pyridine ring to create novel compounds with enhanced biological utility. e-bookshelf.de

The study of pyridine derivatives is a mature yet continually expanding area of research. e-bookshelf.de Many important pharmaceutical and agricultural chemicals are pyridine derivatives. e-bookshelf.de The ongoing exploration of compounds like this compound builds upon this rich historical foundation, continuing the tradition of leveraging the unique chemistry of the pyridine ring for scientific advancement.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | pharmacompass.comsynquestlabs.com |

| Molecular Weight | 142.59 g/mol | pharmacompass.comsynquestlabs.com |

| CAS Number | 79055-62-2 | pharmacompass.comsynquestlabs.comchemicalbook.com |

| Melting Point | 115 °C | sigmaaldrich.com |

| Boiling Point (predicted) | 310.1±37.0 °C | |

| Density (predicted) | 1.260±0.06 g/cm³ | |

| Appearance | Off-white crystalline solid | |

| Purity | 98% | sigmaaldrich.com |

Synthesis and Reactions

A common method for synthesizing this compound involves the reaction of 2-chloro-5-methyl-4-nitropyridine (B1589938) 1-oxide. chemicalbook.com This process typically involves hydrogenation under pressure in the presence of a catalyst, such as platinum and molybdenum on activated carbon. chemicalbook.com The reaction is usually carried out in a solvent like ethanol. chemicalbook.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGKOPNIXJWHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505451 | |

| Record name | 2-Chloro-5-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79055-62-2 | |

| Record name | 2-Chloro-5-methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Characterization in Advanced Chemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of atomic nuclei.

Proton NMR analysis of 2-Chloro-5-methylpyridin-4-amine, conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), reveals distinct signals corresponding to the different types of protons in the molecule. chemicalbook.com The spectrum shows a singlet at 7.68 ppm, which is attributed to the proton at the C6 position of the pyridine (B92270) ring. Another singlet appears at 6.50 ppm, corresponding to the proton at the C3 position. chemicalbook.com A broad singlet observed at 6.16 ppm represents the two protons of the primary amine group (-NH₂) at the C4 position. chemicalbook.com Finally, a singlet at 1.96 ppm corresponds to the three protons of the methyl group (-CH₃) at the C5 position. chemicalbook.com

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.68 | Singlet (s) | 1H | H-6 (Pyridine ring) |

| 6.50 | Singlet (s) | 1H | H-3 (Pyridine ring) |

| 6.16 | Broad Singlet (br s) | 2H | -NH₂ (Amine group) |

| 1.96 | Singlet (s) | 3H | -CH₃ (Methyl group) |

Data sourced from a study using a 300 MHz spectrometer with DMSO-d6 as the solvent. chemicalbook.com

While specific experimental ¹³C NMR data for this compound is not widely available in the surveyed literature, expected chemical shifts can be inferred from data on analogous structures and general principles of ¹³C NMR spectroscopy. chemguide.co.uk The pyridine ring carbons are expected to resonate in the aromatic region (110-160 ppm). The carbon atom bonded to the chlorine (C2) would likely appear significantly downfield. The carbon attached to the amine group (C4) and the other ring carbons (C3, C5, C6) would have distinct shifts influenced by their respective substituents. The methyl carbon (-CH₃) is expected to appear in the upfield alkyl region (around 15-25 ppm). Theoretical NMR analyses performed on isomers like 3-amino-2-chloro-4-methylpyridine (B17603) using computational methods can also provide estimations for these shifts. dntb.gov.ua

| Carbon Atom | Expected Chemical Shift (δ) [ppm] Range | Rationale |

|---|---|---|

| C2 | ~150-160 | Aromatic carbon bonded to electronegative chlorine. |

| C3 | ~110-125 | Aromatic carbon adjacent to substituted carbons. |

| C4 | ~145-155 | Aromatic carbon bonded to the electron-donating amine group. |

| C5 | ~120-135 | Aromatic carbon substituted with a methyl group. |

| C6 | ~140-150 | Aromatic carbon adjacent to the ring nitrogen. |

| -CH₃ | ~15-25 | Alkyl carbon. |

Note: These are estimated values based on general principles and data for related compounds; they are not experimental data for this compound.

Mass Spectrometry for Molecular Mass Verification

Mass spectrometry is employed to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). For this compound, which has a molecular formula of C₆H₇ClN₂ and a molecular weight of approximately 142.59 g/mol , mass spectrometry confirms this value. chemscene.comsynquestlabs.com In positive-ion electrospray ionization (EIpos), the compound is typically observed as its protonated form [M+H]⁺. Experimental data shows a peak at an m/z of 143, which corresponds to the protonated molecule, thereby verifying its molecular mass. chemicalbook.com

| Technique | Observed Ion | Calculated m/z | Experimental m/z |

|---|---|---|---|

| Electrospray Ionization (Positive) | [M+H]⁺ | 143.0376 | 143 |

X-ray Crystallography for Definitive Molecular Structure Elucidation

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing precise bond lengths, bond angles, and three-dimensional arrangement of atoms. As of the current literature survey, no public crystal structure data for this compound has been reported. While crystallographic data exists for isomers and related pyridine derivatives, direct experimental elucidation for this specific compound is not available.

Computational Chemistry Approaches

Computational methods, particularly quantum chemistry, are valuable tools for predicting and understanding the structural and electronic properties of molecules.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure of this compound. While specific, in-depth studies on this compound are limited, computational data for properties like Topological Polar Surface Area (TPSA) and the partition coefficient (LogP) are available. chemscene.com Furthermore, DFT studies have been performed on closely related isomers, such as 3-amino-2-chloro-4-methylpyridine, to investigate molecular structure, vibrational frequencies, and NMR chemical shifts, demonstrating the utility of these methods for this class of compounds. dntb.gov.ua

| Computed Property | Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 38.91 Ų | Relates to polarity and membrane permeability. chemscene.com |

| LogP | 1.62562 | Indicates lipophilicity. chemscene.com |

| Hydrogen Bond Acceptors | 2 | Number of atoms that can accept a hydrogen bond. chemscene.com |

| Hydrogen Bond Donors | 1 | Number of atoms that can donate a hydrogen bond. chemscene.com |

Biological and Medicinal Chemistry Research Investigations

The 2-aminopyridine (B139424) scaffold, the core of 2-Chloro-5-methylpyridin-4-amine, is a privileged structure in drug discovery, appearing in numerous compounds with a wide range of therapeutic applications. rsc.org Research into this chemical family has revealed its potential to interact with various biological targets, leading to the development of potent and selective inhibitors for several key enzymes and receptors.

While direct studies on this compound are limited, research on structurally related 2-aminopyridine derivatives has identified several key molecular targets and signaling pathways. A significant area of investigation has been their role as kinase inhibitors. For instance, derivatives of the 2-aminopyridine scaffold have been developed as potent inhibitors of Janus kinase 2 (JAK2), a key enzyme in the signaling pathway of several cytokines and growth factors that are crucial for hematopoiesis and immune response. nih.govnih.gov Dysregulation of the JAK2 signaling pathway is implicated in myeloproliferative neoplasms and rheumatoid arthritis. nih.gov

Furthermore, the 2-aminopyridine core has been a foundational element in the design of inhibitors for other kinases such as Activin receptor-like kinase 2 (ALK2), a target for the rare genetic disorder fibrodysplasia ossificans progressiva (FOP). acs.org The discovery of 2-aminopyridine derivatives as ALK2 inhibitors has opened new avenues for therapeutic interventions in this debilitating disease. acs.org In the realm of oncology, derivatives have also been explored as dual inhibitors of ROS1 and ALK, two important targets in non-small cell lung cancer. nih.gov The versatility of the 2-aminopyridine scaffold allows for modifications that can be tailored to achieve high potency and selectivity against these specific kinase targets. acs.org

Another critical molecular target for aminopyridine derivatives is nitric oxide synthase (NOS). There are three main isoforms of this enzyme: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). nih.gov Overproduction of nitric oxide by nNOS has been linked to neurodegenerative diseases, while iNOS is associated with inflammatory conditions. nih.gov

The 2-aminopyridine moiety is a well-established "hinge-binder" in kinase inhibitors. acs.org This refers to its ability to form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a key interaction for potent inhibition. For example, in the case of JAK2 inhibitors, the aminopyridine scaffold forms hydrogen bonds with the backbone of the hinge region, effectively blocking the binding of ATP and thereby inhibiting the kinase's activity. nih.gov The chlorine and methyl substituents on the pyridine (B92270) ring of this compound would further influence the binding affinity and selectivity for different kinases.

In the context of NOS inhibition, 2-aminopyridine derivatives have been shown to be potent and selective inhibitors of nNOS. nih.gov These compounds compete with the natural substrate, L-arginine, for binding to the active site of the enzyme. nih.gov The design of these inhibitors often involves modifying the substituents on the aminopyridine ring to optimize interactions with the active site and achieve selectivity over the other NOS isoforms, particularly eNOS, to avoid cardiovascular side effects. nih.govresearchgate.net

The following table summarizes the inhibitory activity of some representative 2-aminopyridine derivatives against various kinases:

| Compound/Derivative Class | Target Kinase | IC50 (nM) | Reference |

| Aminopyridine Derivative | JAK2 | 3 | nih.gov |

| Aminopyridine Derivative | JAK2 | 6 | nih.gov |

| Spiro Derivative of 2-aminopyridine | ROS1 (G2032R mutant) | 42.3 | nih.gov |

| 2-methylpyridine derivative | ALK2 | Potent | acs.org |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Given the role of 2-aminopyridine derivatives as nNOS inhibitors, they have a direct impact on neuronal function and cellular signaling. Nitric oxide produced by nNOS acts as a neurotransmitter and is involved in synaptic plasticity. nih.gov By inhibiting nNOS, these compounds can modulate neuronal communication. This has therapeutic implications for neurological disorders where excessive NO production is believed to contribute to neuronal damage, such as in stroke and neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.gov

The inhibition of kinases like JAK2 and ALK by aminopyridine derivatives also has profound effects on cellular signaling. By blocking the JAK-STAT pathway, JAK2 inhibitors can suppress the overactive signaling that drives the proliferation of cancer cells in myeloproliferative neoplasms. nih.gov Similarly, by inhibiting the ALK2 signaling pathway, these compounds can prevent the abnormal bone formation seen in FOP. acs.org

The inflammatory response is another area where 2-aminopyridine derivatives have shown significant potential. Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide in response to inflammatory stimuli. nih.gov While direct and potent inhibition of iNOS by a compound with the exact structure of this compound has not been extensively reported, the broader class of aminopyridines has been investigated for this purpose. nih.govresearchgate.net By inhibiting iNOS, these compounds can reduce the excessive production of nitric oxide that contributes to tissue damage in chronic inflammatory diseases. nih.gov

The following table highlights the selectivity of a 2-aminopyridine-based nNOS inhibitor over other NOS isoforms:

| Inhibitor | Target | Ki (nM) | Selectivity (fold) | Reference |

| 6-((3-((3-fluorophenethylamino)methyl)phenoxy)methyl)-4-methylpyridin-2-amine | nNOS | 40 | - | nih.gov |

| iNOS | - | 147-fold over iNOS | nih.gov | |

| eNOS | - | 261-fold over eNOS | nih.gov |

Ki represents the inhibition constant, a measure of the inhibitor's potency.

The exploration of the structure-activity relationship (SAR) of 2-aminopyridine derivatives is crucial for optimizing their potency, selectivity, and pharmacokinetic properties. A common methodology involves the systematic modification of the substituents on the aminopyridine core and evaluating the impact of these changes on biological activity. acs.org

A key approach is analogue synthesis , where a series of related compounds are synthesized with variations at specific positions of the molecule. acs.org For instance, in the development of JAK2 inhibitors, researchers synthesized a series of 2-aminopyridine derivatives with different substituents to understand how these changes affect the inhibitory activity and selectivity against other JAK family members. nih.govnih.gov

Molecular modeling and computational chemistry play a vital role in modern SAR studies. Techniques like molecular docking are used to predict how a compound will bind to its target protein, providing insights into the key interactions that contribute to its activity. nih.gov This allows for a more rational design of new analogues with improved properties. For example, molecular dynamics simulations have been used to understand how a spiro group in a 2-aminopyridine derivative could overcome drug resistance in ROS1 kinase inhibitors. nih.gov

X-ray crystallography provides the ultimate proof of the binding mode of an inhibitor. By obtaining a crystal structure of the inhibitor bound to its target protein, researchers can visualize the precise interactions and use this information to guide further drug design. researchgate.net

The SAR of 2-aminopyridine derivatives as kinase inhibitors has revealed several key principles:

The 2-amino group is often essential for binding to the hinge region of the kinase. acs.org

Substituents on the pyridine ring can be modified to enhance potency and selectivity by exploiting specific pockets within the ATP-binding site. acs.org

Structure-Activity Relationship (SAR) Studies

Influence of Substituent Variations on Biological Activity

The biological activity of pyridine derivatives can be significantly modulated by the nature and position of their substituents. In the case of this compound, the interplay between the chloro, methyl, and amino groups is critical in defining its interaction with biological targets.

Research on related pyrimidine (B1678525) and pyridine structures indicates that the introduction of a methyl or chlorine substituent can enhance antimicrobial activity. nih.gov The position of these substituents is also a crucial determinant of biological effect. For instance, in studies of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives, the position of a chlorine substituent was found to significantly affect biological activity. nih.gov

Structure-activity relationship (SAR) studies on various kinase inhibitors with related scaffolds have highlighted the importance of specific substitutions. For example, in the development of DCLK1 kinase inhibitors, modifications at different positions of a pyrimido-diazepine core, including the introduction of chloro and methyl groups, were explored to optimize potency and selectivity. nih.gov Similarly, SAR studies on 2,4-diaminothiazole inhibitors of Cdk5/p25, a target for neurodegenerative diseases, revealed that incorporating pyridine moieties on the 2-amino group enhanced inhibitory activity. nih.gov

The following table summarizes the general influence of key substituents on the biological activity of pyridine-like scaffolds, based on findings from related research.

Table 1: General Influence of Substituents on the Biological Activity of Pyridine-like Scaffolds

| Substituent | General Influence on Biological Activity | Potential Role in this compound |

|---|---|---|

| Chloro Group | Can enhance antimicrobial and kinase inhibitory activity. Acts as an electron-withdrawing group, influencing ring electronics and potential for halogen bonding. | The chloro group at the 2-position likely plays a key role in target binding and modulating the pKa of the pyridine nitrogen. |

| Methyl Group | Can enhance binding through hydrophobic interactions and modulate metabolic stability. Its position can influence selectivity. | The methyl group at the 5-position may occupy a hydrophobic pocket in a target enzyme and influence the overall conformation of the molecule. |

| Amino Group | Acts as a crucial hydrogen bond donor, essential for anchoring to the target protein. Can be a key site for further derivatization. | The amino group at the 4-position is expected to be a primary point of interaction with target proteins through hydrogen bonding. |

Comparative Analysis of Isomeric Forms and Their Biological Impact

The spatial arrangement of atoms in a molecule, or its isomerism, can have a profound impact on its biological activity. Different isomers can exhibit vastly different pharmacological profiles due to their differential fit within the three-dimensional space of a biological target.

While specific comparative studies on the isomers of this compound are not extensively documented in publicly available research, the principle of isomeric differentiation is well-established in medicinal chemistry. For instance, a study on the optical isomers of mosapride, a gastroprokinetic agent, demonstrated that while both the (S)-(-) and (R)-(+) enantiomers were essentially equipotent in their primary pharmacological activity, the stereochemistry was crucial for the synthetic pathway. nih.gov

The relative positions of the substituents can affect the molecule's pKa, lipophilicity, and dipole moment, all of which are critical for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.

Table 2: Potential Impact of Isomeric Variation on Biological Activity

| Isomeric Variation | Potential Impact on Biological Properties |

|---|---|

| Positional Isomers | Altered hydrogen bonding patterns, dipole moment, and steric interactions, leading to different target binding affinities and selectivity profiles. |

| Tautomers | The aminopyridine can exist in equilibrium with its iminopyridine tautomer, which can influence its reactivity and interactions with biological macromolecules. |

Applications in Pharmaceutical Development and Drug Discovery

This compound serves as a valuable building block in the synthesis of a variety of pharmaceutical compounds, leveraging its reactive sites for the construction of more complex molecular architectures.

Intermediate in the Synthesis of Specific Drug Classes (e.g., Kinase Inhibitors, Heterocyclic Drugs)

The pyridine scaffold is a common feature in many kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are particularly important in cancer therapy. The structural motifs present in this compound make it an attractive starting material for the synthesis of such inhibitors. For example, 2-aminopyridine and 2-aminopyrimidine (B69317) moieties are found in potent Src/Abl kinase inhibitors. google.com Furthermore, a related compound, 2-Chloro-5-Methylpyridin-3-Amine, has been utilized as a starting material in the synthesis of pyridine-based kinase inhibitors. nbinno.com

A Chinese patent describes the use of 2-hydroxy-4-amino-5-methylpyridine, a derivative of the title compound, as an intermediate in the synthesis of an omeprazole (B731) compound, which belongs to the class of proton pump inhibitors used to treat acid-related disorders. acs.org This highlights the utility of this substituted pyridine core in constructing diverse heterocyclic drug molecules.

Precursor for Antiviral Agents (e.g., Nevirapine)

While direct evidence for the use of this compound in the synthesis of the antiviral drug Nevirapine is not available, a closely related isomer, 2-chloro-3-amino-4-picoline (CAPIC), is a key precursor. nih.govnbinno.com Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The synthesis of Nevirapine involves the condensation of CAPIC with another substituted pyridine derivative. nih.govnbinno.com This established synthetic route for a major antiviral drug underscores the importance of chloro-amino-picoline scaffolds in medicinal chemistry.

Role in the Synthesis of Anti-inflammatory Compounds

The pyridine and pyrimidine cores are present in numerous compounds with anti-inflammatory properties. For instance, a related compound, 2-Chloro-5-Methylpyridin-3-Amine, is used in the synthesis of anti-inflammatory agents like COX-2 and PDE4 inhibitors. nbinno.com Research on thiazole (B1198619) derivatives has also demonstrated their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.gov While a direct synthetic link from this compound to a specific anti-inflammatory drug is not prominently documented, its structural features suggest its potential as a starting material for the development of new anti-inflammatory candidates.

Contribution to Alzheimer's Disease Therapeutic Candidates (e.g., BACE1 inhibitors)

The development of therapeutics for Alzheimer's disease is an area of intense research, with one of the key targets being the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). Inhibition of BACE1 is thought to reduce the production of amyloid-beta peptides, which are a hallmark of the disease.

While there is no direct evidence of this compound being used in the synthesis of BACE1 inhibitors, the pyridine scaffold is present in some BACE1 inhibitor candidates. For example, a series of 1,4-oxazine-based BACE1 inhibitors have been developed that feature a pyridyl ring. acs.org The search for novel, brain-penetrant BACE1 inhibitors is ongoing, and versatile building blocks like this compound could potentially be employed in the synthesis of new chemical entities for this purpose.

Intermediate for Mineralocorticoid Receptor Antagonists (e.g., Finerenone)

This compound serves as a crucial intermediate in the synthesis of the non-steroidal mineralocorticoid receptor (MR) antagonist, finerenone (B607456). google.comwipo.intwipo.int Finerenone is a significant therapeutic agent used for the treatment of chronic kidney disease in patients with type 2 diabetes. The synthesis of finerenone involves a multi-step process where this compound is a key building block.

The development of efficient synthetic routes for finerenone is an active area of research, with a focus on improving yield, purity, and environmental friendliness. One approach involves an enantioselective total synthesis that utilizes an asymmetric transfer hydrogenation to establish the chiral center of finerenone. d-nb.info While this particular synthesis starts from a different pyridone derivative, the importance of pyridine-based intermediates is a recurring theme. The demand for finerenone for clinical use necessitates robust and cost-effective manufacturing processes, underscoring the industrial relevance of this compound. d-nb.info

Development of Novel Drug Scaffolds

The chemical structure of this compound makes it a valuable scaffold for the development of new pharmaceutical compounds. Its pyridine ring is a common feature in many biologically active molecules. mdpi.com The presence of a chlorine atom and an amino group provides reactive sites for further chemical modifications, allowing for the creation of diverse molecular libraries.

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and synthetic drugs with a wide range of biological activities. mdpi.com Researchers utilize such scaffolds as starting points for designing novel drugs by modifying their structure to enhance potency, selectivity, and pharmacokinetic properties.

For instance, the tetrahydropyridopyrimidine scaffold, which can be conceptually derived from pyridine-based precursors, has been explored for the development of human topoisomerase II inhibitors for cancer treatment. nih.gov The synthesis of such complex heterocyclic systems often relies on the availability of versatile building blocks like substituted pyridines. The ability to introduce various substituents onto the this compound framework allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of drug discovery.

Preclinical Biological Assessments

Evaluation of Cellular Activity and Cytotoxicity Profiles

The evaluation of cellular activity and cytotoxicity is a fundamental step in the preclinical assessment of any new chemical entity. For derivatives of this compound, these studies are crucial to determine their potential as therapeutic agents and to identify any inherent toxicity.

While direct cytotoxicity data for this compound itself is not extensively published in the provided context, studies on structurally related compounds provide insights into the potential biological effects of this class of molecules. For example, research on novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which share the aminopyrimidine substructure, involved in vitro testing against various human and mouse cell lines to establish their antitumor activity. nih.gov These studies typically use assays like the MTT test to determine the concentration at which a compound inhibits cell growth by 50% (IC50). nih.gov

The cytotoxicity of new compounds is often assessed against both cancerous and non-cancerous cell lines to determine their selectivity. For instance, in the study of 4-amino-thieno[2,3-d]pyrimidines, the compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and non-cancerous cell lines (BALB 3T3 and MFC-10A) to evaluate their safety and therapeutic window. nih.gov The selective index (SI), which is the ratio of the IC50 for normal cells to that for cancer cells, is a key parameter in these assessments. nih.gov A higher SI indicates a greater selectivity for cancer cells, which is a desirable characteristic for a potential anticancer drug.

Pharmacokinetic Profile Research (Absorption and Metabolic Pathways)

The study of a drug candidate's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME), is essential for its development. While specific pharmacokinetic data for this compound is not detailed in the provided search results, general principles and computational predictions can offer some insights.

Computational tools are often used in the early stages of drug discovery to predict the pharmacokinetic properties of compounds. Parameters such as LogP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors can provide an indication of a molecule's likely absorption characteristics. chemscene.com For example, a LogP value of 1.62562 and a TPSA of 38.91 have been calculated for this compound. chemscene.com These values can be used to model its potential to cross cell membranes and be absorbed orally.

The metabolic pathways of pyridine-containing compounds are also of significant interest. The pyridine ring can be metabolized through various enzymatic reactions in the body, which can affect the compound's efficacy and potential for toxicity. Understanding these pathways is crucial for predicting a drug's half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.

Assessment of Potential for Drug-Drug Interactions

Assessing the potential for drug-drug interactions is a critical component of preclinical safety evaluation. This often involves investigating whether a compound can inhibit or induce the activity of key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family.

While specific studies on the drug-drug interaction potential of this compound were not found, the general approach involves in vitro assays using human liver microsomes or recombinant CYP enzymes. These studies determine the IC50 values of the compound against various CYP isoforms. If a compound shows significant inhibition of a particular CYP enzyme, there is a potential for it to alter the metabolism of other drugs that are substrates for that enzyme, leading to potential adverse effects.

Given that this compound is an intermediate in the synthesis of finerenone, the drug-drug interaction profile of finerenone itself has been thoroughly investigated. These studies provide a framework for the types of assessments that would be relevant for novel compounds derived from this chemical scaffold.

Exploration of Antimicrobial Properties

The pyridine nucleus is a well-established scaffold in the development of antimicrobial agents. mdpi.com Consequently, derivatives of this compound have been explored for their potential antimicrobial properties.

Research has shown that various substituted pyridine compounds exhibit significant antibacterial and antifungal activity. For example, a study on new Schiff bases of 2-amino-4-chloropyridine (B16104) derivatives demonstrated modest to significant in vitro antimicrobial effects against several Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net The structure-activity relationship (SAR) studies in this research indicated that the nature and position of substituents on the pyridine ring play a crucial role in determining the antimicrobial potency.

Comparative Analysis with Structurally Related Pyridine and Pyrimidine Derivatives

The biological and medicinal chemistry profile of this compound is further illuminated through comparative analysis with its structural analogues within the pyridine and pyrimidine families. These comparisons help to elucidate the roles of specific structural features in determining the compound's functional properties.

Structural Analogues and Functional Comparisons

The core structure of this compound, a substituted pyridine, lends itself to a variety of modifications that can significantly impact its biological activity. Key structural analogues include other substituted pyridines and pyrimidines, where alterations in the substitution pattern or the core heterocyclic ring system lead to differing functional outcomes.

For instance, 2-amino-4-methylpyridine (B118599) serves as a foundational analogue. While it is recognized as a non-selective inhibitor of nitric oxide synthase (NOS), the introduction of substituents at the 6-position of this parent compound has been shown to enhance both potency and selectivity. nih.gov This highlights the importance of the substitution pattern in fine-tuning the biological action of pyridine derivatives.

In comparison to pyrimidine-based compounds, such as 5-chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine, distinct differences in biological specificity emerge. The planar structure of pyrimidine derivatives often confers specificity for enzyme inhibition. The addition of a phenethyl group in this pyrimidine analogue, for example, enhances its binding affinity to the hydrophobic pockets of enzymes, a feature not present in simpler pyridine structures like this compound.

Another relevant pyrimidine analogue is 2-chloro-5-methylpyrimidin-4-amine. nih.gov While structurally similar, the presence of the pyrimidine ring, with its additional nitrogen atom, alters the electronic distribution and reactivity of the molecule compared to its pyridine counterpart. nih.gov Pyrimidine derivatives are often utilized as scaffolds for nucleoside analogs and are crucial intermediates in the synthesis of kinase inhibitors and anticancer agents due to their structural versatility and bioactivity.

The table below provides a comparative overview of this compound and its selected structural analogues.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Core Structure | Key Functional Aspects |

| This compound | C6H7ClN2 | 142.59 | Pyridine | Intermediate in pharmaceutical synthesis, potential inhibitor of enzymes like inducible nitric oxide synthase. nih.gov |

| 2-Amino-4-methylpyridine | C6H8N2 | 108.14 | Pyridine | Non-selective NOS inhibitor; serves as a parent compound for more potent and selective analogues. nih.gov |

| 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | 143.57 | Pyrimidine | Scaffold for nucleoside analogs and intermediate for kinase inhibitors. nih.gov |

| 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine | C18H18ClN5 | 339.82 | Pyrimidine | Specificity for enzyme inhibition due to planar structure and enhanced binding affinity from the phenethyl group. |

Electronic and Steric Effects of Substituents in Analogues

The substituents on the pyridine or pyrimidine ring exert significant electronic and steric influences that modulate the molecule's reactivity and biological interactions.

Comparing this to its analogues reveals important structure-activity relationships. For instance, in analogues of 2-amino-4-methylpyridine, the position and nature of substituents are critical. Computational studies have suggested that the 6-position is the most tolerant for introducing substituents to develop radiolabeled imaging agents. nih.gov Research has shown that introducing a hydroxyl group in place of a methyl or fluorine atom can lead to a significant decrease in potency for iNOS inhibition, indicating an unfavorable electronic effect. nih.gov Furthermore, the steric bulk at the 6-position is a critical factor; the introduction of a cis methyl group to an alkene substituent at this position resulted in diminished iNOS potency, suggesting a high steric demand at this location. nih.gov

In the case of 2-chloro-5-nitropyridin-4-amine, the nitro group, being a strong electron-withdrawing group, increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic substitution reactions compared to the methyl-substituted analogue. However, this increased reactivity can also lead to challenges in synthesis, such as the risk of explosive byproducts during reduction reactions. In contrast, the methyl group in this compound enhances steric stability.

The study of substituted anilines reacting with 2-chloro-5-nitropyridine (B43025) has shown that electron-withdrawing substituents on the aniline (B41778) nucleophile enhance the reaction rate, while electron-donating groups retard it. researchgate.net This underscores the importance of electronic effects in the reactivity of such pyridine systems. The linear correlation of reaction rates with Hammett's substituent constants in these reactions further quantifies the influence of electronic properties on reactivity. researchgate.net

Environmental and Ecotoxicological Research Investigations

Environmental Fate and Degradation Pathway Studies

The environmental fate of 2-Chloro-5-methylpyridin-4-amine, a substituted pyridine (B92270), is largely inferred from studies on related pyridine and chloropyridine compounds due to a lack of specific research on this particular molecule. Pyridine and its derivatives are known to enter the environment through industrial and agricultural activities. tandfonline.com Their fate is determined by a combination of abiotic factors, such as photochemical transformation and transport, and biotic processes, primarily microbial degradation. tandfonline.com

In general, the pyridine ring is biodegradable by various microorganisms. tandfonline.comwikipedia.org However, the nature and position of substituents on the ring significantly influence the rate and pathway of degradation. tandfonline.com Halogenated pyridines, such as chloropyridines, are notably more resistant to microbial breakdown compared to unsubstituted pyridine or other derivatives like hydroxypyridines and pyridinecarboxylic acids. nih.govwikipedia.org For instance, the degradation of 2-chloropyridine (B119429) is significantly retarded, with an estimated time for complete degradation exceeding 30 days. wikipedia.org This suggests that this compound likely exhibits a degree of persistence in the environment.

The initial step in the biodegradation of many pyridine compounds involves hydroxylation, where an oxygen atom, often derived from water, is incorporated into the pyridine ring. tandfonline.com This is a key activation step that facilitates further breakdown. While specific pathways for this compound have not been elucidated, it is plausible that a similar hydroxylation mechanism initiates its degradation. Following initial modifications, the degradation of pyridine derivatives can proceed through ring cleavage, ultimately leading to the formation of simpler molecules like succinic acid, which can then enter central metabolic pathways. asm.org

Volatilization is another potential environmental fate for related compounds. For example, 2-chloropyridine has been observed to exhibit extensive volatilization from water, although this is less pronounced when it is present in soil. wikipedia.org This suggests that this compound may also have the potential to be transported through the atmosphere.

| Process | General Findings for Related Pyridine Compounds | Inferred Relevance for this compound |

| Biodegradation | Readily degraded by various microorganisms, but rate is highly dependent on substituents. tandfonline.comtandfonline.comwikipedia.org | Likely to be biodegradable, but the chloro- and methyl- groups are expected to increase its persistence compared to unsubstituted pyridine. nih.govwikipedia.org |

| Degradation Pathway | Often initiated by hydroxylation, followed by ring cleavage leading to intermediates like succinic acid. tandfonline.comasm.org | A similar pathway involving initial hydroxylation and subsequent ring fission is plausible. |

| Influence of Halogenation | Halogenated pyridines are significantly more resistant to microbial degradation. nih.govwikipedia.org | The chlorine atom on the pyridine ring is expected to be a major factor contributing to its environmental persistence. |

| Volatilization | 2-chloropyridine shows significant volatilization from water. wikipedia.org | May have the potential for atmospheric transport. |

Potential Biochemical Interactions with Environmental Microorganisms

The biochemical interactions between this compound and environmental microorganisms are central to its biodegradation. While direct studies on this compound are not available, research on the microbial metabolism of pyridine and its derivatives provides significant insights.

A wide range of bacteria, including species of Arthrobacter, Nocardia, Bacillus, and Pseudomonas, have been identified as capable of degrading pyridine compounds. asm.org These microorganisms possess enzymatic machinery to attack the stable pyridine ring. The degradation can occur under both aerobic and anaerobic conditions, though aerobic pathways are generally more predominant. tandfonline.com

The key enzymes involved in the initial stages of pyridine degradation are often monooxygenases or dioxygenases. nih.gov These enzymes catalyze the hydroxylation of the pyridine ring, a critical step for destabilizing the aromatic system and facilitating subsequent cleavage. For example, in some bacteria, a flavin-dependent monooxygenase system is responsible for the initial oxidative cleavage of the pyridine ring. asm.org It is hypothesized that similar enzymatic systems would be required for the breakdown of this compound.

The substituents on the pyridine ring play a crucial role in determining the specifics of these biochemical interactions. The presence of a chlorine atom, as in this compound, can make the compound more recalcitrant. Some microorganisms have evolved dehalogenase enzymes that can remove halogen atoms from aromatic rings, a necessary step for complete mineralization. The transformation rate of pyridine derivatives is generally observed in the order of pyridine carboxylic acids > mono-hydroxypyridines > methylpyridines > aminopyridines > halogenated pyridines. nih.gov This places halogenated aminopyridines like this compound among the more challenging substrates for microbial degradation.

| Microorganism Genus | Known Role in Pyridine Derivative Degradation |

| Arthrobacter | Capable of utilizing pyridine as a sole carbon and nitrogen source, employing monooxygenases for ring cleavage. asm.org |

| Nocardia | Known to be involved in the transformation of pyridine and pyridine-N-oxide. semanticscholar.org |

| Bacillus | Species have been shown to degrade pyridine and 2-picolinic acid. semanticscholar.orgespublisher.com |

| Pseudomonas | Many strains can oxidize nicotinic acid (a pyridine derivative). semanticscholar.org |

Research on Ecological Impact and Metabolism in Organisms

The ecological impact of this compound and its metabolism in organisms are areas with limited direct research. However, information on related chloropyridine compounds provides a basis for understanding its potential ecotoxicological profile.

Studies on 2-chloropyridine have shown that it is harmful to aquatic organisms. tandfonline.com The introduction of a halogen atom to the pyridine ring generally increases its toxicity. For example, 2-chloropyridine has been found to be toxic to rats and rabbits, with the liver being a primary target organ for toxicity. nih.govnih.gov Exposure can lead to liver damage, including fatty degeneration and necrosis. nih.govnih.gov While these are mammalian toxicity studies, they highlight the potential for adverse effects in other organisms that may be exposed in the environment.

The metabolism of pyridine compounds in organisms can involve several pathways. In the context of ecotoxicology, the primary concern is the potential for bioaccumulation and the formation of toxic metabolites. The metabolism of xenobiotics like this compound in organisms likely involves enzymatic systems such as cytochrome P450 monooxygenases, which are responsible for detoxification but can also lead to the formation of more reactive and toxic intermediates.

Given that halogenated pyridines are more resistant to degradation, there is a potential for this compound to persist in organisms and potentially bioaccumulate, especially in aquatic ecosystems. However, no specific data on the bioaccumulation potential of this compound is currently available.

| Compound | Organism | Observed Effects/Metabolism |

| 2-Chloropyridine | Aquatic Organisms | Harmful, may cause long-term adverse effects. tandfonline.com |

| 2-Chloropyridine | Rats | Liver is the primary target organ of toxicity. nih.gov |

| 2-Chloropyridine | Rabbits | Dermal and intraperitoneal exposure caused hemorrhagic necrosis of the liver. nih.gov |

| Pyridine Compounds (General) | Various Organisms | Metabolism can involve hydroxylation and other enzymatic transformations. |

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-methylpyridin-4-amine?

The synthesis of this compound typically involves chlorination or substitution reactions. For example:

- Method A : Direct chlorination of a methylpyridin-4-amine precursor using reagents like phosphoryl chloride (POCl₃) under controlled conditions. This method is analogous to the synthesis of 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile described in , where chlorination was achieved at elevated temperatures.

- Method B : Cross-coupling reactions using palladium catalysts. highlights a Pd(PPh₃)₄-mediated coupling with Na₂CO₃ in a DME:H₂O solvent system at 150°C, which could be adapted for introducing chlorine at the 2-position of the pyridine ring.

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-chlorination.

- Purify using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.

Q. How should this compound be stored to ensure stability?

- Storage Conditions : Store in airtight containers under an inert atmosphere (e.g., argon or nitrogen) at 2–8°C, protected from light .

- Handling Precautions : Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315: skin irritation). Avoid exposure to moisture to prevent decomposition.

Q. What analytical techniques are suitable for characterizing this compound?

- X-ray Crystallography : For definitive structural confirmation. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography . A related pyrimidin-4-amine derivative was resolved using single-crystal X-ray diffraction (R factor = 0.034) in .

- Spectroscopy :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using this compound?

- Derivatization Strategies : Modify substituents (e.g., replace chlorine with fluorine or methyl groups) to assess impact on biological activity. demonstrates SAR for thiadiazol-2-amine derivatives by varying aryl groups.

- Biological Assays : Test derivatives against target enzymes or receptors (e.g., kinase inhibitors). Use in vitro assays (IC₅₀ determination) followed by in vivo models for lead optimization.

Q. Key Challenges :

- Ensure regioselectivity during substitution reactions (e.g., avoid competing reactions at the amine group).

- Use computational modeling (DFT, molecular docking) to predict binding interactions.

Q. How to resolve contradictions in reported spectral data or synthetic yields?

- Cross-Validation : Combine multiple techniques (e.g., X-ray for structure, NMR for purity).

- Reproducibility Checks : Replicate reactions under strict anhydrous conditions if yields vary. For example, notes yields improved with controlled chlorination times.

- Data Sharing : Compare with databases (e.g., PubChem, ChemSpider) but avoid unreliable sources like BenchChem .

Q. What mechanistic insights can be gained from studying substitution reactions of this compound?

- Nucleophilic Aromatic Substitution (SNAr) : The chlorine at C2 is electron-deficient due to the pyridine ring’s electron-withdrawing nature, making it reactive toward nucleophiles (e.g., amines, alkoxides).

- Catalytic Pathways : Pd-mediated couplings () may proceed via oxidative addition-transmetallation-reduction steps. Monitor intermediates using in situ IR or MS.

Q. Experimental Design :

- Vary solvents (polar aprotic vs. protic) to study reaction kinetics.

- Use deuterated solvents for mechanistic NMR studies.

Q. How to troubleshoot crystallography data refinement for this compound?

Q. What are the environmental and safety protocols for waste disposal?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.